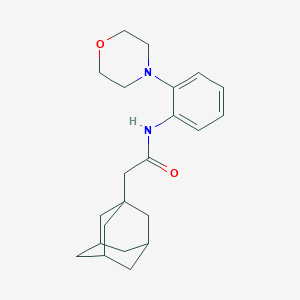![molecular formula C17H12FN5OS B244549 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244549.png)
2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide, also known as compound X, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Compound X has shown promising results in various scientific research applications, including cancer treatment, Alzheimer's disease, and inflammation. It has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has shown potential in treating Alzheimer's disease by reducing the accumulation of amyloid-beta plaques in the brain. Furthermore, it has anti-inflammatory properties that make it useful in treating various inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X is not yet fully understood. However, it is believed to exert its effects by interacting with specific cellular targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. Additionally, it has been found to bind to specific receptors in the brain, leading to a reduction in amyloid-beta plaque accumulation.
Biochemical and Physiological Effects:
Compound X has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to reduce the accumulation of amyloid-beta plaques in the brain, leading to a reduction in Alzheimer's disease symptoms. Furthermore, it has anti-inflammatory properties that make it useful in treating various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X is its high yield and purity, making it suitable for further research. Additionally, it has shown promising results in various scientific research applications. However, there are also some limitations to using 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X in lab experiments. For example, its mechanism of action is not yet fully understood, making it difficult to predict its effects accurately. Additionally, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X. One potential direction is to investigate its potential as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, more research is needed to determine its safety and efficacy in humans. Furthermore, researchers can explore the potential of 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X as a drug delivery system for other therapeutic agents. Finally, more studies are needed to understand the mechanism of action of 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X fully.
Conclusion:
In conclusion, 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X is a novel chemical 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide that has shown promising results in various scientific research applications. It has been found to exhibit potent anti-cancer activity, reduce the accumulation of amyloid-beta plaques in the brain, and have anti-inflammatory properties. However, more research is needed to determine its safety and efficacy in humans. Furthermore, there are several future directions for research on 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X, including investigating its potential as a treatment for other diseases and exploring its potential as a drug delivery system.
Métodos De Síntesis
Compound X can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the use of different techniques such as reflux, chromatography, and spectroscopy. The final product is obtained in high yield and purity, making it suitable for further research.
Propiedades
Fórmula molecular |
C17H12FN5OS |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
2-fluoro-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H12FN5OS/c1-10-20-21-17-23(10)22-16(25-17)11-6-8-12(9-7-11)19-15(24)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,24) |
Clave InChI |
MEWPEQNCEVQJNT-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
SMILES canónico |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244467.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methylbenzamide](/img/structure/B244468.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B244470.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)
![4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244479.png)
![2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244481.png)

![N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244484.png)
![N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244485.png)
![N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244486.png)
![N-{4-methoxy-3-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244487.png)
![N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244488.png)
![N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244489.png)